molecular formula C26H26FN5O3S B2481975 N-(4-butylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852170-01-5

N-(4-butylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2481975
CAS No.: 852170-01-5
M. Wt: 507.58
InChI Key: RWZVPVTZNQDXTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H26FN5O3S and its molecular weight is 507.58. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis for Imaging

Research has shown the development of novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, related to the structural framework of the compound , as selective ligands for the translocator protein (18 kDa), which is implicated in neuroinflammatory processes. Such compounds, like DPA-714, have been labeled with fluorine-18 for in vivo imaging using positron emission tomography (PET), indicating potential applications in neuroimaging and the study of neuroinflammation (Dollé et al., 2008).

Translocator Protein (TSPO) Ligands

Another study developed novel pyrazolo[1,5-a]pyrimidines, closely related structurally to the compound , evaluated for their potential to bind the translocator protein 18 kDa (TSPO). These compounds displayed subnanomolar affinity for TSPO and were explored for their in vivo PET imaging potential in models of neuroinflammation, suggesting applications in neuroimaging and the study of neuroinflammatory diseases (Damont et al., 2015).

Anti-Inflammatory and Analgesic Agents

Further research synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects. These findings highlight potential applications in the development of anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Anticonvulsant Agents

Another study focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants. This research indicates the possible therapeutic application of structurally related compounds in epilepsy treatment (Severina et al., 2020).

Properties

IUPAC Name

N-(4-butylphenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN5O3S/c1-4-5-6-16-7-13-19(14-8-16)28-20(33)15-36-24-21-23(31(2)26(35)32(3)25(21)34)29-22(30-24)17-9-11-18(27)12-10-17/h7-14H,4-6,15H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZVPVTZNQDXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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